molecular formula C14H11N7O2 B14926725 2-[2-(4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline

2-[2-(4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B14926725
M. Wt: 309.28 g/mol
InChI Key: YPGKDVAOSXBZLA-UHFFFAOYSA-N
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Description

2-[2-(4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline is a complex heterocyclic compound that features a combination of pyrazole, triazole, and quinazoline rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step reactions starting from commercially available precursors. One common approach involves the initial formation of the pyrazole ring through cyclocondensation reactions, followed by the construction of the triazole and quinazoline rings via nucleophilic substitution and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. The use of catalysts and advanced purification techniques like recrystallization and chromatography are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-[2-(4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its multi-ring structure, which combines the properties of pyrazole, triazole, and quinazoline rings.

Properties

Molecular Formula

C14H11N7O2

Molecular Weight

309.28 g/mol

IUPAC Name

2-[2-(4-nitropyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C14H11N7O2/c22-21(23)10-7-16-19(8-10)6-5-13-17-14-11-3-1-2-4-12(11)15-9-20(14)18-13/h1-4,7-9H,5-6H2

InChI Key

YPGKDVAOSXBZLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=N2)CCN4C=C(C=N4)[N+](=O)[O-]

Origin of Product

United States

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